molecular formula C12H14O3 B2915300 Methyl 3-(4-ethylphenyl)-3-oxopropanoate CAS No. 219745-13-8

Methyl 3-(4-ethylphenyl)-3-oxopropanoate

Cat. No.: B2915300
CAS No.: 219745-13-8
M. Wt: 206.241
InChI Key: CMAXGZLAEJZSTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-ethylphenyl)-3-oxopropanoate is an organic compound with the molecular formula C12H14O3. It is a derivative of phenylpropanoate, characterized by the presence of an ethyl group attached to the phenyl ring and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-ethylphenyl)-3-oxopropanoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-ethylphenyl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the Claisen condensation of ethyl acetate with 4-ethylbenzaldehyde, followed by esterification with methanol. This method requires the use of a strong base such as sodium ethoxide to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification reaction. The reaction mixture is typically heated to reflux, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-ethylphenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, 3-(4-ethylphenyl)-3-oxopropanoic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield the corresponding alcohol, 3-(4-ethylphenyl)-3-hydroxypropanoate, using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 3-(4-ethylphenyl)-3-oxopropanoic acid.

    Reduction: 3-(4-ethylphenyl)-3-hydroxypropanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-ethylphenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of methyl 3-(4-ethylphenyl)-3-oxopropanoate depends on its specific application. In chemical reactions, the ester group is typically the reactive site, undergoing nucleophilic attack or reduction. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Methyl 3-(4-ethylphenyl)-3-oxopropanoate can be compared with other phenylpropanoate derivatives, such as:

    Methyl 3-phenylpropanoate: Lacks the ethyl group on the phenyl ring, resulting in different reactivity and biological activity.

    Methyl 3-(4-methylphenyl)-3-oxopropanoate: Contains a methyl group instead of an ethyl group, which can influence its chemical and physical properties.

    Ethyl 3-(4-ethylphenyl)-3-oxopropanoate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its reactivity and solubility.

Properties

IUPAC Name

methyl 3-(4-ethylphenyl)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-9-4-6-10(7-5-9)11(13)8-12(14)15-2/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMAXGZLAEJZSTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.